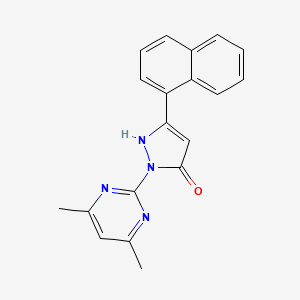

1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-naphthalen-1-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-12-10-13(2)21-19(20-12)23-18(24)11-17(22-23)16-9-5-7-14-6-3-4-8-15(14)16/h3-11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNZMCAMKDKWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with naphthalen-1-ylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological contexts:

Antimicrobial Activity

Research indicates that derivatives of 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol exhibit moderate to good antimicrobial properties against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The synthesis of metal complexes with this compound has enhanced its bactericidal and fungicidal activities, indicating potential for development as a new class of antimicrobial agents.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Studies have shown that it can prevent oxidative stress in biological systems by scavenging free radicals, which is crucial in the context of diseases linked to oxidative damage . This property is particularly relevant for developing therapeutic agents aimed at conditions like cancer and neurodegenerative diseases.

Molecular Docking Studies

Computational studies, including molecular docking, have been employed to investigate the interaction of this compound with various biological targets. These studies suggest that it may inhibit key enzymes involved in bacterial survival and oxidative processes, thereby supporting its potential as a drug candidate .

Biochemical Applications

The compound's structural features allow it to interact with various biomolecules:

Enzyme Inhibition

Research has demonstrated that the compound can inhibit specific enzymes crucial for cellular metabolism. This inhibition can disrupt metabolic pathways in pathogens, making it a candidate for further development in enzyme-targeted therapies .

Drug Design

The structural characteristics of 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol make it an attractive scaffold for drug design. Its ability to form stable complexes with metal ions enhances its pharmacological profile, potentially leading to the design of novel therapeutics with improved efficacy and reduced toxicity .

Material Science Applications

In addition to its biological applications, the compound shows promise in material science:

Synthesis of Metal Complexes

Metal complexes derived from this compound have been synthesized and characterized. These complexes exhibit unique magnetic and electronic properties due to their coordination with transition metals . The ability to tune these properties opens avenues for applications in catalysis and electronic devices.

Case Studies

Several studies highlight the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related pyrimidine and pyrazole derivatives (Table 1):

Key Observations :

- Compounds with tetrazole linkers (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol) exhibit increased metabolic stability due to the tetrazole’s resistance to enzymatic degradation .

Structural Analysis Techniques

Biological Activity

The compound 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological potential.

Synthesis and Characterization

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol typically involves the reaction of 4,6-dimethylpyrimidine derivatives with naphthalene-based compounds under specific conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains, including E. coli and S. aureus. In a study evaluating the antimicrobial activity of similar compounds, it was found that modifications to the pyrazole structure enhanced their efficacy against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 18 |

| 2 | S. aureus | 20 |

| 3 | P. aeruginosa | 15 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In comparative studies, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that the compound may serve as a promising candidate for developing anti-inflammatory medications.

Anticancer Activity

The anticancer properties of pyrazole derivatives have been documented in several studies. Compounds structurally similar to 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol have shown potential in inducing apoptosis in cancer cell lines. For example, one study reported that certain pyrazole derivatives effectively inhibited cell proliferation in breast cancer cells by modulating key signaling pathways involved in cell survival .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of pyrazole derivatives and tested them against common bacterial strains. The findings indicated that compounds with naphthalene moieties exhibited enhanced antimicrobial activity compared to their counterparts lacking this structural feature.

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in rats. The results demonstrated that specific modifications led to significant reductions in swelling and pain, indicating a strong therapeutic potential for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-(naphthalen-1-yl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a multi-step pathway involving condensation of 4,6-dimethylpyrimidin-2-amine with a naphthalene-substituted pyrazole precursor. Key steps include:

- Cyclocondensation : Use of ethanol or DMF as solvents under reflux (80–100°C) for 6–12 hours to form the pyrazole core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Yield Optimization : Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) and stoichiometric ratios (1:1.2 for amine:carbonyl derivatives) enhance yields to 70–85% .

Q. Table 1: Representative Synthetic Conditions

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity Method |

|---|---|---|---|---|---|

| Cyclocondensation | Ethanol | 80 | 8 | 78 | NMR |

| Coupling Reaction | DMF | 100 | 12 | 82 | HPLC |

| Recrystallization | EtOAc/Hexane | RT | – | 95 | Melting Point |

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Polar Solvents : DMSO and DMF dissolve the compound at >10 mg/mL but may degrade it under prolonged storage.

- Aqueous Buffers : Limited solubility (<0.1 mg/mL in PBS at pH 7.4); use surfactants (e.g., Tween-80) for biological assays .

- Stability : Monitor via HPLC under UV light (λ = 254 nm) for 72 hours; degradation <5% in amber vials at 4°C .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine or naphthyl groups affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Experimental Design :

- Synthesize analogs with halogen (Cl, Br) or nitro groups at the naphthyl ring.

- Test inhibition of kinase enzymes (IC₅₀ via fluorescence polarization) .

Q. Table 2: SAR Data for Analogous Compounds

| Substituent | Target (IC₅₀, μM) | LogP | Ref |

|---|---|---|---|

| 4,6-Dimethyl | Kinase A: 0.8 | 3.2 | |

| 4-Cl-Naphthyl | Kinase B: 1.5 | 3.8 | |

| 2-Naphthyl | Kinase A: 5.2 | 2.9 |

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer:

- Data Triangulation :

- Compare assays: Use standardized protocols (e.g., MTT for cytotoxicity, Calcein-AM for apoptosis).

- Validate via orthogonal methods (e.g., Western blot for protein expression vs. ELISA) .

- Statistical Analysis : Apply ANOVA to reconcile IC₅₀ variations across cell lines (e.g., HEK293 vs. HeLa) .

Q. How can chiral chromatography resolve stereoisomerism in synthetic intermediates?

Methodological Answer:

- Column Selection : Use Chiralpak IA (amylose-based) with hexane/isopropanol (90:10) at 1 mL/min .

- Detection : UV at 220 nm; retention times differ by 2–3 minutes for enantiomers .

Q. What crystallographic parameters influence polymorph formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.